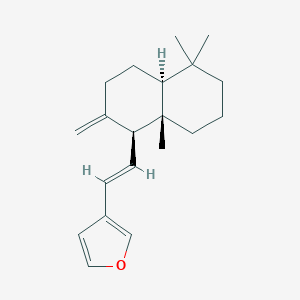
Coronarin E
Descripción general
Descripción
Coronarin E is a natural diterpenoid found in the rhizomes of Hedychium coronarium . It has a molecular formula of C20H28O and a molecular weight of 284.4357 .
Molecular Structure Analysis
The IUPAC Standard InChI for Coronarin E isInChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+ . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Coronarin E has a density of 1.0±0.1 g/cm3, a boiling point of 359.9±21.0 °C at 760 mmHg, and a flash point of 165.2±8.9 °C . The exact melting point is not specified .Aplicaciones Científicas De Investigación
Pharmacology
- Coronarin E is a labdane diterpene found in Hedychium coronarium, a plant species known for its varied range of biological effects such as anti-inflammatory, analgesic, antidiabetic, potentially anti-asthmatic, and cytotoxic .
- The methods of application involve the extraction of Coronarin E from the essential oil and solvent extraction of the flowers, leaves, and rhizomes of Hedychium species .
- The outcomes of these studies have shown that Coronarin E, along with other phytoconstituents present in Hedychium species, have potential as drug candidates .
Antimicrobial and Antitumor Activities
- Coronarin E has been utilized to synthesize bioactive derivatives .
- The method involved SeO2 oxidation, acylation, and photosensitized oxidation of Coronarin E .
- The results showed that one of the butenolide derivatives obtained exhibited good antimicrobial activities, and the other showed good cytotoxic activities against five cancer cell lines .
Plant Physiology
- Coronarin E, an analog of jasmonic acid, has been shown to enhance the tolerance of plants to drought .
- The method of application involves the treatment of plants with Coronarin E .
- The outcomes of these studies suggest that Coronarin E affects the interactions among microorganisms associated with plant roots, thereby enhancing the drought tolerance of plants .
Antibacterial Activity
- Coronarin E has been used to synthesize derivatives with antibacterial activity .
- The method involves chemical modifications of Coronarin E to produce various derivatives .
- The results showed that some of these derivatives exhibited significant antibacterial activity .
Antimicrobial and Antitumor Activities
- Coronarin E, a diterpenoid, was utilized to synthesize bioactive derivatives .
- The method involved SeO2 oxidation, acylation, and photosensitized oxidation of Coronarin E .
- Two butenolide derivatives were obtained, one showed good antimicrobial activities and the other showed good cytotoxic activities against five cancer cell lines .
Drought Tolerance in Plants
- Coronarin (COR), an analog of jasmonic acid, has been shown to enhance the tolerance of plants to drought .
- The method of application involves the treatment of plants with Coronarin E .
- Treatment with COR affected the fungal community of the rhizosphere by inducing changes in the rhizosphere metabolome, which enhanced the drought tolerance of plants .
Propiedades
IUPAC Name |
3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXYNOIXUIXBI-NDLVVHCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=COC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coronarin E | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



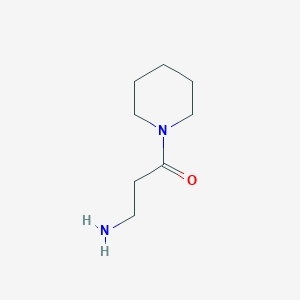
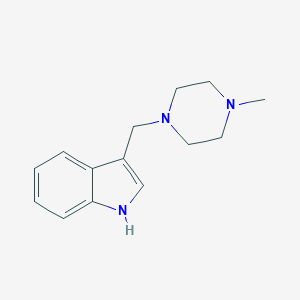
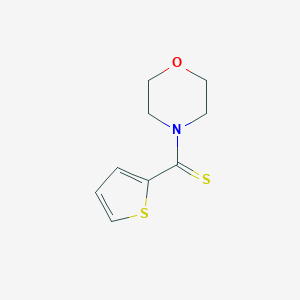
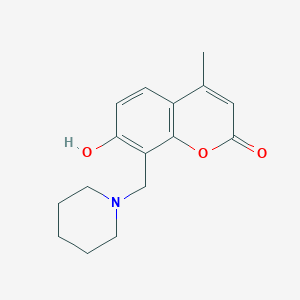
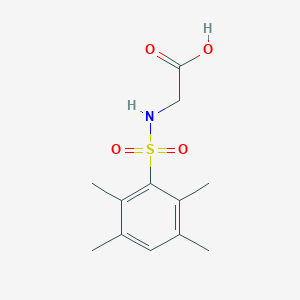
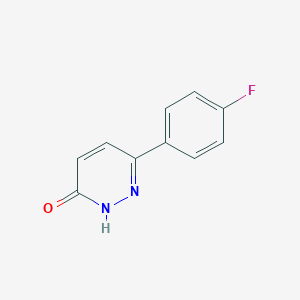
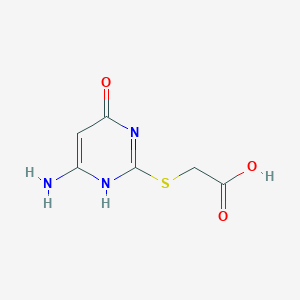
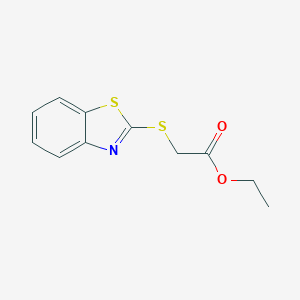
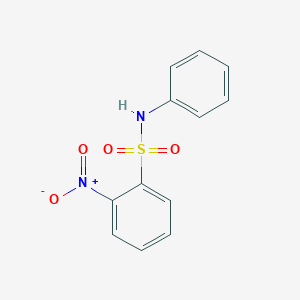
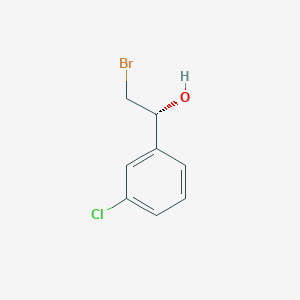
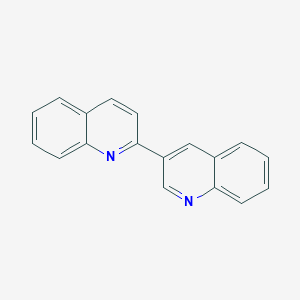
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)

